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Compound of Interest

Compound Name: Methyl 2-(bromomethyl)acrylate

Cat. No.: B1362865 Get Quote

Synthesis of Methyl 2-(bromomethyl)acrylate: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 2-
(bromomethyl)acrylate from its precursor, methyl 2-(hydroxymethyl)acrylate. This key

chemical transformation is pivotal in the development of various functionalized polymers and as

an intermediate in the synthesis of complex organic molecules and active pharmaceutical

ingredients. This document outlines detailed experimental protocols, presents quantitative data

in a structured format, and visualizes the reaction pathways and workflows to facilitate

understanding and replication in a laboratory setting.

Introduction
Methyl 2-(bromomethyl)acrylate is a valuable monomer and building block in organic

synthesis. Its bifunctional nature, possessing both a reactive acrylate group for polymerization

and a bromomethyl group for nucleophilic substitution, allows for the straightforward

introduction of complex functionalities into materials and molecules. The synthesis from the

corresponding hydroxymethyl compound is a common and critical step in its utilization. This

guide details the prevalent methods for this conversion, focusing on two primary brominating

systems: Phosphorus Tribromide (PBr₃) and a combination of N-Bromosuccinimide (NBS) with

Dimethyl Sulfide (DMS).
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Reaction Pathway
The fundamental transformation involves the substitution of the hydroxyl group in methyl 2-

(hydroxymethyl)acrylate with a bromine atom.

Methyl 2-(hydroxymethyl)acrylate

Methyl 2-(bromomethyl)acrylate
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Brominating Agent
(e.g., PBr₃ or NBS/DMS)
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Caption: General reaction scheme for the synthesis of Methyl 2-(bromomethyl)acrylate.

Experimental Protocols
Two primary methods for the synthesis of methyl 2-(bromomethyl)acrylate are detailed

below.

Method 1: Using Phosphorus Tribromide (PBr₃)
This method is a classic approach for converting primary alcohols to alkyl bromides.

Experimental Workflow:
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Reaction Setup

Workup and Purification

Dissolve Methyl 2-(hydroxymethyl)acrylate
in anhydrous diethyl ether

Cool solution to -4 °C

Add PBr₃ dropwise over 30 min

Stir for 3 hours, allowing to warm to room temperature

Cool solution to -4 °C

Proceed to Workup

Cautiously add water dropwise

Extract with hexane (3x)

Dry combined organic layers over anhydrous MgSO₄

Filter and concentrate via rotary evaporation

Purify by distillation under reduced pressure

Click to download full resolution via product page

Caption: Step-by-step workflow for the PBr₃ mediated synthesis.
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Detailed Procedure:

Under dry conditions and an inert atmosphere, a solution of methyl 2-(hydroxymethyl)acrylate

(58.05 g, 0.50 mol) in anhydrous diethyl ether (250 mL) is prepared in a 500 mL round-bottom

flask and cooled to -4 °C using an ice/NaCl bath.[1] Phosphorus tribromide (23.5 mL, 0.25 mol)

is then added dropwise over a period of 30 minutes, during which a white precipitate may form.

[1] The reaction mixture is stirred for 3 hours and allowed to warm to room temperature.[1]

Following this, the solution is cooled again to -4 °C, and water (50 mL) is cautiously added

dropwise, leading to the evolution of HBr.[1] After the addition of more water (100 mL), the

resulting solution is extracted with hexane (3 x 200 mL).[1] The combined organic layers are

dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.[1] The

crude product is then purified by distillation under reduced pressure (43 °C, 1.0 Torr) to yield

methyl 2-(bromomethyl)acrylate as a slightly yellowish liquid.[1]

A similar procedure using acetonitrile as the solvent has also been reported.[2] 10.2 g of methyl

2-(hydroxymethyl)acrylate is dissolved in 150 mL of acetonitrile, followed by the slow dropwise

addition of 4 mL of phosphorus tribromide.[2] The reaction is stirred for 4 hours at room

temperature. The reaction is quenched with water, and the acetonitrile is removed under

reduced pressure. The residue is taken up in water and extracted twice with ethyl acetate. The

combined organic phases are dried over anhydrous sodium sulfate and concentrated to give

the product.[2]

Method 2: Using N-Bromosuccinimide (NBS) and
Dimethyl Sulfide (DMS)
This method, a variation of the Corey-Kim oxidation, provides an alternative route to the

desired product.
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Reagent Preparation

Reaction

Workup and Purification

Prepare a solution of N-Bromosuccinimide
in dry dichloromethane

Add a solution of dimethyl sulfide
in dichloromethane dropwise at 0 °C

Add a solution of Methyl 2-(hydroxymethyl)acrylate
in dichloromethane

Stir at room temperature for 24 hours

Pour into an aqueous solution of NaCl and ice

Extract with diethyl ether (3x)

Wash with water

Dry over anhydrous sodium sulphate

Concentrate under vacuum
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Caption: Step-by-step workflow for the NBS/DMS mediated synthesis.
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Detailed Procedure:

To a solution of N-bromosuccinimide (5.17 g, 26.8 mmoles) in dry dichloromethane (40 ml), a

solution of dimethyl sulfide (4 ml) in dichloromethane (50 ml) is added dropwise with stirring at

0° C for 10 minutes.[2] Subsequently, a solution of methyl 2-(hydroxymethyl)acrylate (3.15 g,

31.50 mmoles) in dichloromethane (40 ml) is added to the resulting mixture.[2] The reaction is

left to stir for 24 hours at room temperature.[2] After this period, the reaction mixture is poured

into an aqueous solution of sodium chloride and ice.[2] The product is extracted with diethyl

ether (3 x 100 ml), and the combined organic extracts are washed with water and dried over

anhydrous sodium sulphate.[2] Following vacuum concentration, the product is obtained as a

yellow oil.[2]

Quantitative Data Summary
The following tables summarize the key quantitative data from the described synthetic

methods.

Table 1: Reagent Quantities and Molar Equivalents

Reagent Method 1 (PBr₃)[1] Method 2 (NBS/DMS)[2]

Methyl 2-

(hydroxymethyl)acrylate
58.05 g (0.50 mol) 3.15 g (31.50 mmol)

Phosphorus Tribromide (PBr₃) 23.5 mL (0.25 mol) -

N-Bromosuccinimide (NBS) - 5.17 g (26.8 mmol)

Dimethyl Sulfide (DMS) - 4 mL

Solvent
Anhydrous Diethyl Ether (250

mL)

Dry Dichloromethane (130 mL

total)

Table 2: Reaction Conditions and Yields
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Parameter Method 1 (PBr₃)[1]
Method 1 (PBr₃,
Acetonitrile)[2]

Method 2
(NBS/DMS)[2]

Temperature -4 °C to Room Temp. Room Temperature 0 °C to Room Temp.

Reaction Time 3 hours 4 hours 24 hours

Product Yield 73% 86% 89%

Product Appearance
Slightly yellowish

liquid
Colorless liquid Yellow oil

Product Characterization
The synthesized methyl 2-(bromomethyl)acrylate is a colorless to yellow liquid.

Table 3: Physicochemical Properties of Methyl 2-(bromomethyl)acrylate

Property Value Reference

Molecular Formula C₅H₇BrO₂ [3][4][5]

Molecular Weight 179.01 g/mol [3][4]

CAS Number 4224-69-5 [3][4]

Boiling Point 35-37 °C at 1.3 mmHg [5]

Density 1.489 g/mL at 25 °C [5]

Refractive Index (n20/D) 1.490 [5]

Spectroscopic data, such as Mass Spectrometry (electron ionization), is available for the

characterization of methyl 2-(bromomethyl)acrylate.[3]

Safety Considerations
Methyl 2-(bromomethyl)acrylate is irritating to the eyes, respiratory system, and skin.[5]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

http://polymer.chem.cmu.edu/~kmatweb/2000/August_00/Macromolecules/bon.pdf
https://www.chemicalbook.com/synthesis/methyl-2-bromomethyl-acrylate.htm
https://www.chemicalbook.com/synthesis/methyl-2-bromomethyl-acrylate.htm
https://www.benchchem.com/product/b1362865?utm_src=pdf-body
https://www.benchchem.com/product/b1362865?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C4224695&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=4224-69-5
https://chembk.com/en/chem/METHYL%202-(BROMOMETHYL)ACRYLATE
https://webbook.nist.gov/cgi/inchi?ID=C4224695&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=4224-69-5
https://webbook.nist.gov/cgi/inchi?ID=C4224695&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=4224-69-5
https://chembk.com/en/chem/METHYL%202-(BROMOMETHYL)ACRYLATE
https://chembk.com/en/chem/METHYL%202-(BROMOMETHYL)ACRYLATE
https://chembk.com/en/chem/METHYL%202-(BROMOMETHYL)ACRYLATE
https://www.benchchem.com/product/b1362865?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C4224695&Mask=200
https://www.benchchem.com/product/b1362865?utm_src=pdf-body
https://chembk.com/en/chem/METHYL%202-(BROMOMETHYL)ACRYLATE
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


should be worn at all times. All manipulations should be performed in a well-ventilated fume

hood.

Conclusion
This technical guide has detailed two effective methods for the synthesis of methyl 2-
(bromomethyl)acrylate from methyl 2-(hydroxymethyl)acrylate. The choice of method may

depend on the availability of reagents, desired scale, and specific laboratory conditions. Both

the phosphorus tribromide and the N-bromosuccinimide/dimethyl sulfide methods provide good

to excellent yields of the target compound. The provided experimental protocols and

quantitative data serve as a valuable resource for researchers in the fields of polymer

chemistry, organic synthesis, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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